3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group, as well as a phenyl ring substituted with a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-chloro-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone moiety can be oxidized or reduced to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidinone moiety.
Reduction: Reduced derivatives of the pyrrolidinone moiety.
Hydrolysis: 3,6-dichloropyridine-2-carboxylic acid and 3-chloro-4-(2-oxopyrrolidin-1-yl)aniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3,6-dichloropyridine-2-carboxamide: Lacks the phenyl and pyrrolidinone moieties, resulting in different chemical and biological properties.
3-chloro-4-(2-oxopyrrolidin-1-yl)aniline: Lacks the pyridine ring, leading to different reactivity and applications.
N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both pyridine and phenyl rings, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-10-4-6-13(19)21-15(10)16(24)20-9-3-5-12(11(18)8-9)22-7-1-2-14(22)23/h3-6,8H,1-2,7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHTSNIIQCVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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